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Abstract

This technical guide provides a comprehensive overview of the core properties of 1-(3-
Fluorophenyl)piperazine hydrochloride, a piperazine derivative of interest in medicinal
chemistry and pharmacological research. Due to its structural similarity to known psychoactive
compounds and receptor ligands, this compound warrants detailed characterization. This
document collates available data on its physicochemical and spectral properties, outlines a
likely synthetic protocol, and explores its potential pharmacological mechanisms based on
established knowledge of analogous compounds. All quantitative data is presented in
structured tables, and a proposed experimental workflow and a putative signaling pathway are
visualized using diagrams.

Physicochemical Properties

1-(3-Fluorophenyl)piperazine hydrochloride is a crystalline solid.[1] While a specific
experimental melting point for the dihydrochloride salt is not readily available in the literature,
the melting point for the analogous 1-(4-Fluorophenyl)piperazine dihydrochloride is reported to
be in the range of 231-234 °C, suggesting a similarly high melting point for the 3-fluoro isomer.
[2] The pKa values for the parent piperazine molecule are approximately 5.35 and 9.73 at
298K.[3] The introduction of the fluorophenyl group is expected to influence these values, but
specific experimental data for the title compound is not currently available.
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Property Value Source(s)
Molecular Formula C1oH13FN2z « 2HCI [1]
Formula Weight 253.1 g/mol [1]
CAS Number 76835-10-4 [1]
Appearance Crystalline solid [1]

DMSO: 10 mg/mLMethanol: 1

Solubility mg/mLPBS (pH 7.2): 10 [1]
mg/mL

Amax 244,279 nm [1]

Predicted pKa (free base) 8.85+0.10

Spectral Properties

Detailed experimental spectral data for 1-(3-Fluorophenyl)piperazine hydrochloride is not
widely published. However, data from analogous compounds can provide an indication of the
expected spectral characteristics.

e 'H and 3C NMR: Spectral data for the free base and related fluorophenylpiperazine
derivatives are available and can be used as a reference for spectral assignment.[4][5][6]

« Infrared (IR) Spectroscopy: The IR spectrum of the parent piperazine shows characteristic
peaks for N-H and C-H stretching and bending vibrations.[7] The spectrum of the title
compound would additionally feature bands corresponding to the fluorophenyl group.

o Mass Spectrometry (MS): Phenylpiperazines typically fragment at the C-N bonds of the
piperazine ring.[8] Common fragments for phenylpiperazines include ions at m/z 119, 70,
and 56.[8] The mass spectrum of 1-(3-Fluorophenyl)piperazine hydrochloride would be
expected to show a molecular ion peak corresponding to the free base (CioH13FN2) and a
fragmentation pattern characteristic of the phenylpiperazine scaffold.[9][10]

Experimental Protocols
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Synthesis of 1-(3-Fluorophenyl)piperazine
Hydrochloride

A common method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination
reaction. A detailed experimental protocol for a related compound, 1-(3-chlorophenyl)piperazine
hydrochloride, involves the reaction of 3-chloroaniline with bis(2-chloroethyl)amine
hydrochloride.[11][12] A similar approach can be adapted for the synthesis of 1-(3-
Fluorophenyl)piperazine hydrochloride.

Reaction Scheme:

3-Fluoroaniline + Bis(2-chloroethyl)amine hydrochloride — 1-(3-Fluorophenyl)piperazine
hydrochloride

Detailed Protocol:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 3-fluoroaniline and an equimolar amount of bis(2-chloroethyl)amine
hydrochloride in a suitable high-boiling solvent such as xylene.[11]

o Reaction: Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction
can be monitored by thin-layer chromatography (TLC).[11]

o Work-up: After cooling to room temperature, the reaction mixture is diluted with an organic
solvent like dichloromethane and washed with water. The organic layer is then dried over
anhydrous sodium sulfate.[11]

 Purification of the Free Base: The solvent is removed under reduced pressure to yield the
crude product as an oil. The free base can be purified by vacuum distillation.

o Salt Formation: The purified 1-(3-fluorophenyl)piperazine free base is dissolved in a
suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of concentrated
hydrochloric acid to precipitate the dihydrochloride salt.

o Recrystallization: The crude hydrochloride salt can be recrystallized from a suitable solvent
system, such as ethanol, to yield the pure crystalline product.[11]
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General Synthesis Workflow
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A generalized workflow for the synthesis of 1-(3-Fluorophenyl)piperazine hydrochloride.

Pharmacological Properties and Signaling Pathways

The specific pharmacological profile of 1-(3-Fluorophenyl)piperazine hydrochloride has not
been extensively characterized. However, based on its structural similarity to other
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phenylpiperazine derivatives, it is likely to interact with monoamine neurotransmitter systems,
particularly serotonin (5-HT) and dopamine (DA) receptors.[13]

Analogs such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) are known serotonin-releasing
agents and exhibit agonist activity at 5-HT1B and 5-HT1C receptors.[14] The para-fluoro
analog, pFPP, is an agonist at the 5-HT1A receptor.[15] It is therefore highly probable that 1-(3-
Fluorophenyl)piperazine hydrochloride also acts as a ligand at one or more serotonin
receptor subtypes. Phenylpiperazine derivatives have also been reported to have affinity for
dopamine receptors.[16][17]

The interaction of such a ligand with G-protein coupled receptors (GPCRS) like the 5-HT1A
receptor would typically initiate a signaling cascade involving the inhibition of adenylyl cyclase,
leading to a decrease in intracellular cyclic AMP (CAMP) levels. This, in turn, can modulate the
activity of protein kinase A (PKA) and downstream cellular processes.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pubs.acs.org/doi/10.1021/acsomega.5c11368
https://pubmed.ncbi.nlm.nih.gov/6610423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10020421/
https://www.benchchem.com/product/b1329745?utm_src=pdf-body
https://www.benchchem.com/product/b1329745?utm_src=pdf-body
https://www.mdpi.com/1420-3049/26/11/3182
https://pmc.ncbi.nlm.nih.gov/articles/PMC8198181/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Putative Signaling Pathway
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A putative signaling pathway for 1-(3-Fluorophenyl)piperazine via the 5-HT1A receptor.
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Safety and Handling

1-(3-Fluorophenyl)piperazine hydrochloride should be handled with care in a laboratory
setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and
a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(3-Fluorophenyl)piperazine hydrochloride is a compound with significant potential for
further investigation in the fields of medicinal chemistry and neuropharmacology. While a
complete experimental dataset for this specific salt is not yet available, this guide provides a
solid foundation based on existing data and knowledge of structurally related molecules.
Further research is warranted to fully elucidate its physicochemical properties, spectral
characteristics, and pharmacological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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